High-Fidelity Synthesis of 3-Hydroxy-5-nitrophenylboronic acid
High-Fidelity Synthesis of 3-Hydroxy-5-nitrophenylboronic acid
Technical Monograph | Version 1.0
Part 1: Executive Technical Strategy
Target Analyte: 3-Hydroxy-5-nitrophenylboronic acid CAS Registry Alignment: 737001-07-9 (Free Acid); 1158236-73-7 (Pinacol Ester) Primary Application: Suzuki-Miyaura cross-coupling in medicinal chemistry (e.g., fragment-based drug discovery targeting kinase allosteric pockets).[1]
The Synthetic Challenge
The synthesis of 3-Hydroxy-5-nitrophenylboronic acid presents a classic "chemoselectivity triad" challenge:
-
Nitro Group (
): Susceptible to reduction (precluding lithiation/Grignard routes) and sensitive to harsh hydrogenation conditions.[1] -
Phenol (
): Acidic proton poisons organometallic reagents and coordinates strongly to palladium catalysts, necessitating protection.[1] -
Boronic Acid (
): Prone to protodeboronation under harsh acidic conditions and dehydration to boroxines.[1]
Strategic Solution: The "MOM-Miyaura" Protocol
To ensure reproducibility and high yield, we reject the direct lithiation of nitro-arenes (explosion hazard/redox incompatibility).[1] Instead, we employ a Palladium-Catalyzed Miyaura Borylation on a protected substrate.[1]
Selected Route:
-
Protection: Masking 3-bromo-5-nitrophenol as a Methoxymethyl (MOM) ether.[1] MOM is chosen over Benzyl (Bn) because Bn removal requires hydrogenation (incompatible with
) or harsh Lewis acids.[1] MOM is removed by mild aqueous acid. -
Borylation: Pd-catalyzed cross-coupling with Bis(pinacolato)diboron (
).[1] -
Global Deprotection: A single acidic hydrolysis step removes both the MOM group and the pinacol ester, delivering the free boronic acid.[1]
Part 2: Retrosynthetic Logic & Mechanism[1]
The retrosynthetic analysis reveals that the C-B bond must be formed last to avoid functional group incompatibility.[1]
Caption: Retrosynthetic tree identifying 3-Bromo-5-nitrophenol as the critical precursor.
Mechanistic Insight: The Palladium Cycle
The success of the Miyaura borylation hinges on the Transmetalation step.[1] Unlike standard Suzuki couplings, the nucleophile here is the diboron species.
-
Catalyst Choice:
is essential.[1] The bidentate ferrocenyl ligand possesses a large bite angle, which accelerates the reductive elimination of the aryl-boronate product and suppresses the formation of dehalogenated byproducts (a common side reaction with electron-deficient nitro-arenes).
Part 3: Detailed Experimental Protocol
Phase 1: Substrate Protection
Objective: Synthesis of 1-Bromo-3-(methoxymethoxy)-5-nitrobenzene.
-
Setup: Charge a flame-dried 500 mL Round Bottom Flask (RBF) with 3-Bromo-5-nitrophenol (10.0 g, 45.9 mmol) and anhydrous Dichloromethane (DCM) (200 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (12.0 mL, 68.8 mmol) and cool to 0°C under
. -
Alkylation: Dropwise add Chloromethyl methyl ether (MOMCl) (4.2 mL, 55.0 mmol). Caution: MOMCl is a carcinogen; handle in a fume hood.[1]
-
Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).
-
Workup: Quench with saturated
. Extract with DCM.[1] Wash organics with brine, dry over , and concentrate.[1] -
Yield: Expect ~11.5 g (95%) of a yellow oil/solid. Use directly.
Phase 2: Miyaura Borylation
Objective: Synthesis of 2-(3-(methoxymethoxy)-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[1]
| Reagent | Equiv.[1][2][3] | Amount | Role |
| MOM-Protected Precursor | 1.0 | 11.5 g | Substrate |
| Bis(pinacolato)diboron | 1.1 | 12.3 g | Boron Source |
| Pd(dppf)Cl₂[1]·DCM | 0.03 | 1.1 g | Catalyst |
| Potassium Acetate (KOAc) | 3.0 | 12.9 g | Base (activates B-B bond) |
| 1,4-Dioxane | - | 150 mL | Solvent (Degassed) |
Protocol:
-
Degassing: In a 500 mL pressure vessel or 3-neck flask, combine the substrate,
, and KOAc in 1,4-dioxane. Sparge with Argon for 20 minutes. Critical: Oxygen poisons the Pd(0) species.[1] -
Catalyst Addition: Add
quickly under an Argon stream. -
Heating: Seal and heat to 90°C for 12–16 hours. The solution will turn dark black/brown.[1]
-
Check: LCMS should show conversion to the boronate ester (
not visible for boronates usually; look for pinacol adduct mass or hydrolyze a small aliquot).[1] -
Filtration: Cool to RT. Filter through a pad of Celite to remove Pd black.[1] Wash with EtOAc.[1]
-
Concentration: Evaporate solvent to yield the crude dark oil.
Phase 3: Global Deprotection & Isolation
Objective: Hydrolysis of MOM ether and Pinacol ester to target acid.[1]
-
Hydrolysis: Dissolve the crude oil in Acetone/Water (4:1) (100 mL).
-
Acidification: Add Sodium Periodate (
) (3.0 equiv) and Ammonium Acetate ( ) (3.0 equiv). Stir for 12 hours.-
Alternative (Cheaper): Reflux in 3M HCl for 4 hours. This cleaves MOM and hydrolyzes the ester.[1]
-
-
Extraction: Evaporate acetone. Extract the aqueous residue with Ethyl Acetate (EtOAc) .[1]
-
Purification (The "Boronic Trick"):
-
Crystallization: Filter the precipitate. Recrystallize from Acetonitrile/Water or Water (hot to cold).[1]
Final Yield: Expect 50–60% over 2 steps.[1][4] Appearance: Off-white to pale yellow powder.[1]
Part 4: Data Interpretation & Quality Control[1]
Spectral Validation
-
¹H NMR (DMSO-d₆): Look for three distinct aromatic protons (singlets or doublets with meta-coupling,
) in the 7.5–8.5 ppm region.[1] The phenolic will appear broad around 10.0 ppm. The boronic protons often appear as a broad singlet at 8.0–9.0 ppm (concentration dependent).[1] -
¹¹B NMR: A single peak around 28–30 ppm confirms the boronic acid.[1] A peak at 20 ppm indicates the boronate ester (incomplete hydrolysis).
The Boroxine Equilibrium
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[1]
-
Impact: Elemental analysis often yields low Carbon values.[1]
-
Handling: This is reversible. In aqueous Suzuki coupling conditions, the boroxine hydrolyzes back to the active monomeric acid.[1] Do not discard "impure" batches solely based on melting point depression.
Part 5: Process Visualization
Caption: Operational workflow for the synthesis and purification of the target boronic acid.
References
-
Miyaura Borylation of Electron-Deficient Arenes: Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[1] The Journal of Organic Chemistry, 60(23), 7508–7510.[1] Link[1]
-
Boronic Acid Purification Strategies: Lennox, A. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link
-
MOM Deprotection Kinetics: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM cleavage conditions).
-
Synthesis of 3-Hydroxy-5-nitrophenylboronic acid derivatives: Accela ChemBio Product Catalog, CAS 737001-07-9.[1] Link
Sources
- 1. 737001-07-9,3-Hydroxy-5-nitrophenylboronic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
